N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, a pyridazine ring, and two phenyl rings. The exact structure would depend on the positions of these rings and the presence of any additional functional groups.Scientific Research Applications
Analgesic and Anti-inflammatory Potential
Research indicates that derivatives of pyridazinones, which share a structural resemblance with N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide, have been evaluated for their analgesic and anti-inflammatory properties. A study by Takaya et al. (1979) found that certain pyridazinone derivatives exhibit significant analgesic and anti-inflammatory activities, highlighting the therapeutic potential of these compounds in managing pain and inflammation (Takaya, M., Sato, M., Terashima, K., Tanizawa, H., & Maki, Y., 1979).
Cerebral Protective Effects
Another line of research by Tatsuoka et al. (1992) synthesized and evaluated a series of phenylbutanamides for their pharmacological activities. The findings revealed significant antilipidperoxidation activities, suggesting some derivatives could serve as potential cerebral protective agents, especially against conditions such as hypobaric hypoxia (Tatsuoka, T., Suzuki, K., Imao, K., Satoh, F., Ishihara, T., Hirotsu, I., Kihara, T., Hatta, M., Horikawa, Y., & Sumoto, K., 1992).
Modulation of KCNQ2 Potassium Channels
Research by Wu et al. (2003) synthesized derivatives aimed at opening KCNQ2 potassium channels, showing potential in treating conditions like migraine through the modulation of neuronal excitability. This indicates the therapeutic versatility of compounds structurally related to N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide (Wu, Y.-J., Boissard, C., Greco, C., Gribkoff, V., Harden, D., He, H., L’Heureux, A., Kang, S., Kinney, G., Knox, R. J., Natale, J., Newton, A. E., Lehtinen-Oboma, S., Sinz, M., Sivarao, D. V., Starrett, J., Sun, L.-Q., Tertyshnikova, S., Thompson, M., Weaver, D., Wong, H., Zhang, L., & Dworetzky, S., 2003).
DNA Binding and Antimicrobial Activities
Farghaly et al. (2020) explored N-phenylmorpholine derivatives for their ability to bind DNA and exert antimicrobial and anti-cancer activities, suggesting a potential role in the development of new therapeutic agents targeting genetic material or microbial infections (Farghaly, T., Abo Alnaja, A. M., El‐Ghamry, H., & Shaaban, M., 2020).
Antimicrobial and Hemolytic Activity
Gul et al. (2017) synthesized oxadiazole derivatives containing the morpholine moiety, evaluating their antimicrobial and hemolytic activities. The findings indicate that some derivatives exhibit significant antimicrobial effects, contributing to the development of new antibacterial agents (Gul, S., Aziz‐ur‐Rehman, Abbasi, M., Khan, K., Nafeesa, K., Siddiqa, A., Akhtar, M., Shahid, M., & Subhani, Z., 2017).
Mechanism of Action
properties
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-2-21(18-7-4-3-5-8-18)24(29)25-20-10-6-9-19(17-20)22-11-12-23(27-26-22)28-13-15-30-16-14-28/h3-12,17,21H,2,13-16H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAHZPNMLHSIHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.